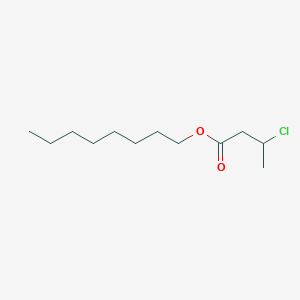
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide is a chemical compound with a complex structure that includes a quinoline core substituted with diethylamino, methyl, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with diethylamine, followed by hydroxylation at specific positions on the quinoline ring. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the quinoline ring.
Applications De Recherche Scientifique
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino group can interact with biological membranes, affecting their function. Additionally, the quinoline core can intercalate with DNA, disrupting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Amodiaquine: Similar in structure and used for malaria treatment.
Quinacrine: An acridine derivative with antimalarial and antimicrobial properties.
Uniqueness
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, methyl, and hydroxyl groups on the quinoline ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
88484-67-7 |
|---|---|
Formule moléculaire |
C14H19BrN2O2 |
Poids moléculaire |
327.22 g/mol |
Nom IUPAC |
4-(diethylamino)-2-methylquinoline-5,8-diol;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-4-16(5-2)10-8-9(3)15-14-12(18)7-6-11(17)13(10)14;/h6-8,17-18H,4-5H2,1-3H3;1H |
Clé InChI |
PKNVFTYGQJORRX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=NC2=C(C=CC(=C12)O)O)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)



![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)


